[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate
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Overview
Description
[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate: is an organic compound characterized by the presence of fluorine atoms on both phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzylamine and 3-fluorophenylacetic acid.
Formation of Intermediate: The 4-fluorobenzylamine reacts with an appropriate acylating agent to form an intermediate amide.
Esterification: The intermediate amide is then esterified with 3-fluorophenylacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design.
Medicine
Medically, this compound has potential applications in the development of new pharmaceuticals. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of [2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(3-chlorophenyl)acetate
- [2-[(4-Bromophenyl)methylamino]-2-oxoethyl] 2-(3-bromophenyl)acetate
- [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-(3-methylphenyl)acetate
Uniqueness
The presence of fluorine atoms in [2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and reactivity. This makes it particularly valuable in applications where these properties are crucial, such as in pharmaceuticals and advanced materials.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c18-14-6-4-12(5-7-14)10-20-16(21)11-23-17(22)9-13-2-1-3-15(19)8-13/h1-8H,9-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIJMCIHASGTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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